3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile
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Overview
Description
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methyl group at the 3-position and a carbonitrile group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of heterocyclic compounds apply. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazolopyridine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted triazolopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to the disruption of biological pathways. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile can be compared with other similar compounds, such as:
5-Chloro-[1,2,4]triazolo[4,3-a]pyridine: Similar structure but with a chlorine atom at the 5-position.
Ethyl 5-(2-pyridinyl)-1H-1,2,4-triazole-3-carboxylate: Contains an ethyl ester group and a pyridinyl substituent.
[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine: Features a triazine ring fused to the triazole ring.
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C8H6N4 |
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Molecular Weight |
158.16 g/mol |
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C8H6N4/c1-6-10-11-8-7(5-9)3-2-4-12(6)8/h2-4H,1H3 |
InChI Key |
NQMMIINFZLPKGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2C#N |
Origin of Product |
United States |
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